4-Acetyl-2-methoxyphenyl acetate
Overview
Description
4-Acetyl-2-methoxyphenyl acetate, also known as 1-(4-Acetoxy-3-methoxyphenyl)ethanone, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is characterized by the presence of an acetyl group at the fourth position and a methoxy group at the second position on the phenyl ring, along with an acetate ester functional group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Mechanism of Action
Target of Action
Acetyl groups are commonly used in oligonucleotide synthesis for protection of n4 in cytosine and n6 in adenine nucleic bases .
Mode of Action
Acetals, which are similar to this compound, are known for their stability and lack of reactivity in neutral to strongly basic environments . They can serve as excellent protective groups when irreversible addition reactions must be prevented .
Biochemical Pathways
Acetyl groups are known to play a crucial role in various biochemical pathways, including the citric acid cycle . In this cycle, acetyl-CoA, an activated carrier of two carbon units, is the entry point to cellular oxidative pathways and is an important precursor of biosynthetic products such as amino acids and fatty acids .
Pharmacokinetics
It’s known that the compound is a light-yellow to yellow powder or crystals .
Result of Action
Acetyl groups are known to play a crucial role in various biochemical reactions, including the activation of certain nucleic bases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Acetyl-2-methoxyphenyl acetate. For instance, the compound is recommended to be stored in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of 4-Acetyl-2-methoxyphenyl acetate can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-acetyl-2-methoxybenzoic acid.
Reduction: Formation of 4-(2-methoxyphenyl)ethanol.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
4-Hydroxy-3-methoxyacetophenone (Acetovanillone): A precursor in the synthesis of 4-Acetyl-2-methoxyphenyl acetate.
4-Methoxyphenylacetic acid: Shares the methoxy group but differs in the position and type of functional groups.
4-Methoxyamphetamine: Contains a methoxy group but has a different core structure and pharmacological profile.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
(4-acetyl-2-methoxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-4-5-10(15-8(2)13)11(6-9)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAEUQDYWOLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334673 | |
Record name | 4-Acetyl-2-methoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54771-60-7 | |
Record name | 4-Acetyl-2-methoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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